molecular formula C15H23N3O2 B6789413 N-[2-(4-methoxycyclohexyl)ethyl]-2-pyrimidin-5-ylacetamide

N-[2-(4-methoxycyclohexyl)ethyl]-2-pyrimidin-5-ylacetamide

Cat. No.: B6789413
M. Wt: 277.36 g/mol
InChI Key: HNGUOEDOZGIJBK-UHFFFAOYSA-N
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Description

N-[2-(4-methoxycyclohexyl)ethyl]-2-pyrimidin-5-ylacetamide is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a pyrimidine ring, which is known for its biological activity, and a methoxycyclohexyl group, which can influence its chemical properties and interactions.

Properties

IUPAC Name

N-[2-(4-methoxycyclohexyl)ethyl]-2-pyrimidin-5-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O2/c1-20-14-4-2-12(3-5-14)6-7-18-15(19)8-13-9-16-11-17-10-13/h9-12,14H,2-8H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNGUOEDOZGIJBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCC(CC1)CCNC(=O)CC2=CN=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-methoxycyclohexyl)ethyl]-2-pyrimidin-5-ylacetamide typically involves multiple steps, starting with the preparation of the key intermediates. One common method involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-methoxycyclohexyl)ethyl]-2-pyrimidin-5-ylacetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The pyrimidine ring can undergo substitution reactions with various nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield methoxycyclohexanone, while reduction could produce methoxycyclohexanol.

Scientific Research Applications

N-[2-(4-methoxycyclohexyl)ethyl]-2-pyrimidin-5-ylacetamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may serve as a probe for studying biological pathways involving pyrimidine derivatives.

    Industry: It can be used in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[2-(4-methoxycyclohexyl)ethyl]-2-pyrimidin-5-ylacetamide involves its interaction with molecular targets, such as enzymes or receptors. The pyrimidine ring can bind to specific sites on these targets, modulating their activity and leading to various biological effects. The methoxycyclohexyl group may enhance the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(4-methoxycyclohexyl)ethyl]-2-pyrimidin-5-ylacetamide is unique due to the combination of the methoxycyclohexyl group and the pyrimidine ring, which may confer distinct chemical and biological properties compared to other similar compounds.

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